molecular formula C17H14F2N4O B2799514 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034608-60-9

2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2799514
CAS No.: 2034608-60-9
M. Wt: 328.323
InChI Key: BEKQAXPFHPTKOS-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of difluorobenzamide and pyrazolylpyridine moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolylpyridine intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with a suitable pyridine derivative under specific conditions to form the pyrazolylpyridine intermediate.

    Introduction of the difluorobenzamide moiety: The pyrazolylpyridine intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorobenzamide moiety, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: This compound shares structural similarities with 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, particularly in the presence of difluorobenzamide and pyrazolyl moieties.

    2,6-Difluorobenzoic acid derivatives: These compounds also contain the difluorobenzamide moiety and can undergo similar chemical reactions.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-difluoro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c1-23-10-12(9-22-23)15-6-5-11(7-20-15)8-21-17(24)16-13(18)3-2-4-14(16)19/h2-7,9-10H,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKQAXPFHPTKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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